TK-216 was developed by Oncternal Therapeutics and has been classified as an antilymphoma agent. It is primarily recognized for its role in targeting oncogenic transcription factors through the inhibition of their interactions with RNA helicases. The compound is currently being evaluated in clinical trials for its efficacy against Ewing sarcoma and other malignancies characterized by ETS factor overexpression .
The synthesis of TK-216 involves several chemical reactions that focus on creating a compound that can effectively bind to the target proteins. The initial compound, YK-4-279, underwent modifications to enhance its potency and selectivity towards the EWS-FLI1 fusion protein. The synthesis process typically includes:
The synthetic route involves multiple steps, including cyclization reactions and the introduction of halogen substituents, which are essential for enhancing the compound's biological activity. The final product is characterized by its solid form, typically appearing white to off-white, with a molecular weight of approximately 376.23 g/mol .
TK-216 primarily engages in biochemical interactions rather than traditional chemical reactions. Its mechanism involves binding to the EWS-FLI1 fusion protein, inhibiting its interaction with RNA helicases, which are crucial for the transcriptional regulation of genes involved in cell survival.
In vitro studies have demonstrated that TK-216 induces apoptosis in various cancer cell lines by activating caspase pathways and decreasing levels of anti-apoptotic proteins like Mcl-1. This effect has been quantified using assays such as the alamar blue assay and flow cytometry for cell cycle analysis .
TK-216 exerts its effects by disrupting critical protein-protein interactions between the EWS-FLI1 fusion protein and RNA helicases. This disruption leads to decreased transcriptional activity of oncogenes regulated by these factors, ultimately resulting in reduced tumor growth and increased apoptosis in cancer cells.
Research has shown that treatment with TK-216 leads to:
Relevant analyses typically involve high-performance liquid chromatography for purity assessment and nuclear magnetic resonance spectroscopy for structural confirmation .
TK-216 has significant potential in scientific research and clinical applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: